molecular formula C10H8F3NO4 B14224623 3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid CAS No. 827029-21-0

3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid

Cat. No.: B14224623
CAS No.: 827029-21-0
M. Wt: 263.17 g/mol
InChI Key: SKBVRBARVLQUCW-UHFFFAOYSA-N
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Description

3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid typically involves the reaction of 3-(trifluoromethoxy)aniline with a suitable acylating agent to introduce the propanoic acid moiety. Commonly used acylating agents include acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-[4-(trifluoromethoxy)anilino]propanoic acid: Similar in structure but with the trifluoromethoxy group at the 4-position.

    3-Oxo-3-[3-(trifluoromethyl)anilino]propanoic acid: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.

Uniqueness

3-Oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid is unique due to the specific positioning of the trifluoromethoxy group, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

827029-21-0

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

3-oxo-3-[3-(trifluoromethoxy)anilino]propanoic acid

InChI

InChI=1S/C10H8F3NO4/c11-10(12,13)18-7-3-1-2-6(4-7)14-8(15)5-9(16)17/h1-4H,5H2,(H,14,15)(H,16,17)

InChI Key

SKBVRBARVLQUCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)CC(=O)O

Origin of Product

United States

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